molecular formula C20H17FN6O3 B10985787 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B10985787
M. Wt: 408.4 g/mol
InChI Key: BMIWPODFFWAJRG-UHFFFAOYSA-N
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Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzodiazepine core, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzodiazepine core is then constructed via a condensation reaction between an ortho-diamine and a suitable diketone. The final step involves the coupling of the triazole and benzodiazepine intermediates with a fluorobenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic properties. The triazole ring may contribute to the compound’s binding affinity and specificity, while the fluorobenzyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups that exhibit unique pharmacokinetic properties.

    Triazole-based compounds: Molecules containing triazole rings that are used in various therapeutic applications.

Uniqueness

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide is unique due to its combination of a triazole ring, benzodiazepine core, and fluorobenzyl group. This unique structure imparts a distinct set of chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17FN6O3

Molecular Weight

408.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H17FN6O3/c21-12-7-5-11(6-8-12)9-16-24-20(27-26-16)25-17(28)10-15-19(30)22-14-4-2-1-3-13(14)18(29)23-15/h1-8,15H,9-10H2,(H,22,30)(H,23,29)(H2,24,25,26,27,28)

InChI Key

BMIWPODFFWAJRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

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